Methyl nadic anhydride

Description

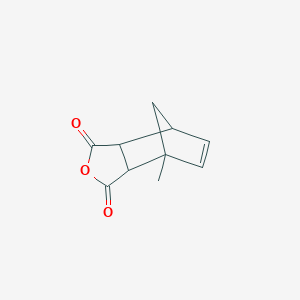

Structure

2D Structure

Properties

IUPAC Name |

1-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10-3-2-5(4-10)6-7(10)9(12)13-8(6)11/h2-3,5-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRCVAANTQNTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C=C1)C3C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25134-21-8 | |

| Record name | Methyl nadic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-tetrahydromethyl-3,6-methanophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl Nadic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Methyl Nadic Anhydride (B1165640) (MNA), a versatile compound widely utilized in various industrial applications, particularly as a curing agent for epoxy resins. This document details its physical and chemical characteristics, synthesis, and key reactions, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for research and development professionals.

Physical and Chemical Properties

Methyl Nadic Anhydride is a colorless to light-yellow viscous liquid. It is a cyclic dicarboxylic anhydride characterized by a norbornene backbone with a methyl group substituent. This structure imparts a unique combination of thermal stability and reactivity.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to light-yellow viscous liquid | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Density | 1.200 - 1.250 g/cm³ at 20°C | [1] |

| Boiling Point | 140°C at 10 mmHg | [3] |

| Melting Point | Not applicable (liquid at room temperature) | [3] |

| Flash Point | 110°C - 135°C | [2][3] |

| Refractive Index | 1.500 - 1.506 at 20°C | [1] |

| Viscosity | 175 - 225 cP at 25°C | [1] |

| Vapor Pressure | 0.1 mmHg | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (reacts) | [4] |

| Acetone | Miscible | [1][2] |

| Benzene | Miscible | [1][2] |

| Naphtha | Miscible | [1][2] |

| Xylene | Miscible | [1][2] |

| Chloroform | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

Synthesis of this compound

This compound is synthesized via a Diels-Alder reaction between methylcyclopentadiene (B1197316) and maleic anhydride. This [4+2] cycloaddition reaction is highly efficient and stereoselective, predominantly forming the endo isomer.

Caption: Synthesis of this compound via Diels-Alder reaction.

Materials:

-

Methylcyclopentadiene (freshly cracked from its dimer)

-

Maleic anhydride

-

Toluene (B28343) (anhydrous)

-

Hexane (B92381) (anhydrous)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve maleic anhydride in anhydrous toluene with gentle heating.

-

Cool the solution to room temperature.

-

Slowly add freshly cracked methylcyclopentadiene to the solution via the dropping funnel with continuous stirring. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Add anhydrous hexane to the viscous residue to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold hexane.

-

Dry the product under vacuum to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the strained anhydride ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

This compound reacts with water to undergo hydrolysis, yielding the corresponding dicarboxylic acid. This reaction is generally slow at room temperature but is accelerated by heat and the presence of acids or bases.

Caption: Hydrolysis of this compound.

Materials:

-

This compound

-

Deionized water

-

Dilute Hydrochloric Acid (catalyst)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, suspend this compound in deionized water.

-

Add a few drops of dilute hydrochloric acid to catalyze the reaction.

-

Heat the mixture to reflux with stirring for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution with diethyl ether multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the dicarboxylic acid product.

This compound reacts with alcohols in the presence of an acid or base catalyst to form a monoester, which can then be further esterified to a diester under more forcing conditions.

Caption: Esterification of this compound.

Materials:

-

This compound

-

Ethanol (B145695) (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in an excess of anhydrous ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the ester product.

Amines react readily with this compound to form the corresponding amic acid, which can be subsequently cyclized to the imide upon heating.

Caption: Reaction of this compound with an Amine.

Materials:

-

This compound

-

Acetic Anhydride

-

Sodium Acetate

-

Toluene

Procedure:

-

Dissolve this compound in toluene in a round-bottom flask.

-

Add an equimolar amount of aniline to the solution at room temperature with stirring. The amic acid will precipitate.

-

Collect the amic acid precipitate by filtration.

-

To a suspension of the amic acid in toluene, add acetic anhydride and a catalytic amount of sodium acetate.

-

Heat the mixture to reflux for 2-4 hours to effect cyclization to the imide.

-

Cool the reaction mixture and pour it into cold water.

-

Collect the solid imide product by vacuum filtration, wash with water, and dry.

Analytical Characterization

The structure and purity of this compound and its reaction products are typically confirmed using spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| FTIR (Neat) | Strong C=O stretching bands for the anhydride group at approximately 1860 cm⁻¹ and 1780 cm⁻¹. C-O stretching around 1230 cm⁻¹. |

| ¹H NMR (CDCl₃) | Complex multiplets in the olefinic region (δ 6.0-6.5 ppm) and aliphatic region (δ 1.0-3.5 ppm), with a characteristic singlet for the methyl group. |

| ¹³C NMR (CDCl₃) | Carbonyl carbons resonate around δ 170 ppm. Olefinic carbons are observed between δ 130-140 ppm. Aliphatic and methyl carbons appear at higher fields. |

FTIR Spectroscopy: A small drop of the liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film for analysis by transmission FTIR.

NMR Spectroscopy: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The solution should be homogeneous before analysis.

Safety and Handling

This compound is a skin and eye irritant and may cause respiratory sensitization.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from moisture, as it can hydrolyze.[4]

This technical guide provides a foundational understanding of the chemical properties of this compound. For specific applications, further investigation and optimization of reaction conditions may be necessary. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

Synthesis and Characterization of Methyl Nadic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Methyl Nadic Anhydride (B1165640) (MNA), a key intermediate in the production of polyesters, alkyd resins, and plasticizers, and a curing agent for epoxy resins.[1] This document details the prevalent synthetic route via the Diels-Alder reaction, purification methods, and a full suite of characterization techniques with corresponding data and experimental protocols.

Synthesis of Methyl Nadic Anhydride

The most common and efficient method for the synthesis of this compound is the Diels-Alder reaction between methylcyclopentadiene (B1197316) and maleic anhydride.[1] This [4+2] cycloaddition reaction is highly exothermic and yields the endo isomer as the kinetic product.

Reaction Mechanism

The reaction proceeds through a concerted pericyclic mechanism, where the diene (methylcyclopentadiene) and the dienophile (maleic anhydride) react to form a cyclic adduct. The endo product is favored due to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile.

Experimental Protocol: Synthesis

1.2.1. Preparation of Methylcyclopentadiene Monomer

Methylcyclopentadiene is typically supplied as a dimer and must be "cracked" back to its monomeric form via a retro-Diels-Alder reaction prior to use.[2][3]

Materials:

-

Methylcyclopentadiene dimer

-

High-boiling mineral oil (optional)

-

Fractional distillation apparatus

-

Heating mantle

-

Receiving flask cooled in an ice bath

Procedure:

-

Set up a fractional distillation apparatus. The receiving flask should be cooled in an ice bath to prevent the immediate dimerization of the freshly distilled methylcyclopentadiene monomer.

-

Place the methylcyclopentadiene dimer in the distillation flask. A high-boiling mineral oil can be added to facilitate even heating.

-

Heat the distillation flask to a temperature of 210-225°C.[2]

-

Collect the methylcyclopentadiene monomer, which distills at approximately 73°C.

-

The freshly cracked monomer is unstable and should be used immediately or stored at low temperatures (~5°C) to inhibit dimerization.[2]

1.2.2. Diels-Alder Reaction

Materials:

-

Freshly cracked methylcyclopentadiene

-

Maleic anhydride

-

Ethyl acetate (B1210297) (optional, as solvent)

-

Erlenmeyer flask or round-bottom flask

-

Ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

In a flask, dissolve maleic anhydride in a minimal amount of ethyl acetate. Alternatively, if using excess methylcyclopentadiene as the solvent, place the finely ground maleic anhydride in the reaction flask.

-

Cool the flask in an ice bath.

-

Slowly add the freshly cracked methylcyclopentadiene to the cooled maleic anhydride solution/suspension while stirring. The reaction is highly exothermic.

-

Continue stirring the reaction mixture in the ice bath for approximately 30-60 minutes.

-

The product, this compound, will form as a liquid.

Purification

The crude this compound can be purified by vacuum distillation or recrystallization.

1.3.1. Experimental Protocol: Vacuum Distillation

Materials:

-

Crude this compound

-

Vacuum distillation apparatus

-

Heating mantle

-

Vacuum pump

Procedure:

-

Assemble a vacuum distillation apparatus.

-

Transfer the crude MNA to the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the purified MNA fraction at the appropriate boiling point and pressure (e.g., 140°C at 10 mmHg).[4]

1.3.2. Experimental Protocol: Recrystallization

While MNA is a liquid at room temperature, purification can also be achieved through low-temperature recrystallization from a suitable solvent.

Materials:

-

Crude this compound

-

A suitable solvent (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane)

-

Beaker or flask

-

Cold bath (e.g., dry ice/acetone)

Procedure:

-

Dissolve the crude MNA in a minimal amount of the "good" solvent at room temperature.

-

Gradually add the "poor" solvent until the solution becomes slightly turbid.

-

Cool the mixture in a cold bath to induce crystallization.

-

Isolate the purified crystals by cold filtration.

Characterization of this compound

A combination of spectroscopic and physical methods is used to confirm the structure and purity of the synthesized this compound.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃[1] |

| Molecular Weight | 178.18 g/mol [1] |

| Appearance | Colorless to light-yellow viscous liquid[1] |

| Density | 1.200 - 1.250 g/cm³ @ 20°C[1] |

| Boiling Point | 140°C @ 10 mmHg[4] |

| Refractive Index | 1.500 - 1.506 @ 20°C[1] |

| Viscosity | 175 - 225 cP @ 25°C[1] |

| Solubility | Miscible with acetone, benzene, naphtha, and xylene[1] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol: NMR Sample Preparation

-

For a 5 mm NMR tube, dissolve approximately 5-20 mg of the purified MNA in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube and ensure the solution is homogeneous.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.2 | m | 2H | Olefinic protons |

| ~3.4 | m | 2H | Bridgehead protons |

| ~3.2 | m | 2H | Protons adjacent to carbonyls |

| ~1.5 | m | 2H | Methylene (B1212753) bridge protons |

| ~1.3 | s | 3H | Methyl protons |

Note: The exact chemical shifts and multiplicities can vary depending on the specific isomer and the solvent used. The data presented is a generalized representation. A study on starch-grafted MNA reported a triplet for the ring methylene protons at 1.35 ppm and a singlet for the methyl protons at 1.71 ppm.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170-175 | Carbonyl carbons |

| ~135-140 | Olefinic carbons |

| ~45-55 | Bridgehead and methine carbons |

| ~40-50 | Methylene bridge carbon |

| ~15-20 | Methyl carbon |

Note: The exact chemical shifts can vary. The carbonyl carbons of anhydride groups typically appear in the downfield region of the spectrum.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound, particularly the anhydride moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean.

-

Place a small drop of the liquid MNA sample directly onto the ATR crystal.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

After the measurement, clean the crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone).

FTIR Spectral Data

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch (alkene) |

| ~2970, ~2880 | Medium | C-H stretch (alkane) |

| ~1855 | Strong | C=O stretch (symmetric, anhydride) |

| ~1776 | Strong | C=O stretch (asymmetric, anhydride) |

| ~1220 | Strong | C-O-C stretch (anhydride) |

| ~930 | Medium | =C-H bend (alkene) |

The presence of two distinct carbonyl stretching bands is a hallmark of the anhydride functional group. The NIST WebBook provides a reference gas-phase IR spectrum for 1,2,3,6-tetrahydromethyl-3,6-methanophthalic anhydride.

Conclusion

This technical guide has outlined the synthesis of this compound via a Diels-Alder reaction, followed by detailed protocols for its purification and characterization. The provided data tables and experimental procedures offer a comprehensive resource for researchers and professionals working with this important chemical intermediate. Adherence to these protocols will facilitate the successful synthesis and verification of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Molecular Structure and Isomers of Methyl Nadic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nadic anhydride (B1165640) (MNA), systematically known as methyl-5-norbornene-2,3-dicarboxylic anhydride, is a cycloaliphatic anhydride widely utilized as a curing agent for epoxy resins, a monomer in polymer synthesis, and an intermediate in the production of polyesters, alkyd resins, and plasticizers.[1] Its prevalence in materials science stems from the enhanced mechanical and thermal properties it imparts to cured polymers. A thorough understanding of its molecular structure and the nuances of its isomeric forms is paramount for the precise control of polymer properties and the development of novel materials. This technical guide provides a comprehensive overview of the molecular structure, isomerism, synthesis, and characterization of methyl nadic anhydride.

Molecular Structure and Isomerism

The molecular formula of this compound is C₁₀H₁₀O₃.[1] Its structure is based on a norbornene bicyclic framework with a dicarboxylic anhydride group attached. The complexity of its structure arises from two primary sources of isomerism: stereoisomerism related to the orientation of the anhydride ring (endo/exo isomerism) and positional isomerism of the methyl group on the cyclopentadiene-derived ring.

The Diels-Alder reaction between methylcyclopentadiene (B1197316) and maleic anhydride is the primary route for synthesizing this compound.[1] This reaction typically yields the endo isomer as the kinetically favored product due to secondary orbital interactions between the developing π-bond of the diene and the carbonyl groups of the dienophile.[2][3][4] The more thermodynamically stable exo isomer can be obtained through thermal or photochemical isomerization of the endo adduct.

The methyl group from methylcyclopentadiene can be located at different positions on the norbornene ring system, leading to a mixture of positional isomers. The reaction of a mixture of 1- and 2-methylcyclopentadiene with maleic anhydride results in a complex mixture of endo and exo isomers with the methyl group at various positions.

Key Isomers of this compound

The primary isomers of this compound are:

-

endo-Methyl-5-norbornene-2,3-dicarboxylic anhydride: The anhydride group is oriented on the same side as the carbon-carbon double bond of the norbornene ring. This is the kinetically favored product of the Diels-Alder synthesis.

-

exo-Methyl-5-norbornene-2,3-dicarboxylic anhydride: The anhydride group is oriented on the opposite side of the carbon-carbon double bond. This is the thermodynamically more stable isomer.

Within both the endo and exo forms, positional isomers exist depending on the location of the methyl group.

Synthesis and Isomerization Pathway

The synthesis of this compound and the interconversion of its primary stereoisomers can be visualized as a logical progression.

Caption: Synthesis of this compound via Diels-Alder reaction and subsequent isomerization.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Colorless to light-yellow viscous liquid | [1] |

| Density | 1.200 - 1.250 g/cm³ at 20 °C | [1] |

| Viscosity | 175 - 225 cP at 25 °C | [1] |

| Refractive Index | 1.500 - 1.506 at 20 °C | [1] |

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for differentiating the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the endo and exo isomers. The chemical shifts of the protons and carbons in the norbornene skeleton are sensitive to the stereochemistry of the anhydride ring. A key distinguishing feature in the ¹H NMR spectrum is the chemical shift of the olefinic protons and the protons adjacent to the anhydride ring.

| Isomer | Key ¹H NMR Chemical Shift Differences (ppm) | Key ¹³C NMR Chemical Shift Differences (ppm) | Reference |

| endo | Protons H5 and H6 (adjacent to the anhydride) are typically observed at a higher chemical shift (e.g., ~3.2-3.3 ppm) compared to the exo isomer. The bridgehead protons also show distinct shifts. | The carbonyl carbons and the carbons of the double bond exhibit chemical shifts that differ from the exo isomer. | |

| exo | Protons H5 and H6 are shifted upfield (e.g., ~2.6-2.8 ppm) relative to the endo isomer. Several other signals also tend to be more deshielded in the exo isomer. | The chemical shifts of the carbonyl carbons and other carbons in the bicyclic ring are distinct from the endo isomer, allowing for unambiguous identification. |

Note: The exact chemical shifts can vary depending on the solvent and the specific positional isomer of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the anhydride functional group. The characteristic signals for the anhydride are the symmetric and asymmetric C=O stretching vibrations. While the overall IR spectra of the endo and exo isomers are expected to be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish them.[5]

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Anhydride C=O | Two distinct bands in the region of 1750-1850 cm⁻¹ (asymmetric and symmetric stretching) |

| C-O-C Stretch | Strong absorption in the 1000-1300 cm⁻¹ region |

| Olefinic C=C Stretch | Around 1640-1680 cm⁻¹ (can be weak) |

| Olefinic =C-H Stretch | Above 3000 cm⁻¹ |

| Aliphatic C-H Stretch | Below 3000 cm⁻¹ |

An IR spectrum for a mixture of this compound isomers is available in public databases.[6][7]

Experimental Protocols

Synthesis of endo-Methyl Nadic Anhydride (Diels-Alder Reaction)

This protocol describes a general procedure for the synthesis of the kinetically favored endo isomer.

Materials:

-

Methylcyclopentadiene (freshly cracked from its dimer)

-

Maleic anhydride

-

Ethyl acetate (B1210297) (or other suitable solvent like toluene)

-

Hexane (B92381) (for precipitation)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a minimal amount of warm ethyl acetate.

-

Cool the solution to room temperature.

-

Slowly add a stoichiometric amount of freshly cracked methylcyclopentadiene to the stirred solution. The reaction is exothermic.

-

After the initial exothermic reaction subsides, stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Slowly add hexane to the reaction mixture with stirring until the product begins to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline product by vacuum filtration and wash with cold hexane.

-

Dry the product under vacuum. The resulting product is predominantly the endo isomer.

Isomerization of endo- to exo-Methyl Nadic Anhydride

This protocol describes the thermal isomerization to the more stable exo form.

Materials:

-

endo-Methyl nadic anhydride

-

Toluene (B28343) (or other high-boiling solvent)

Procedure:

-

Dissolve the endo-methyl nadic anhydride in toluene in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux (approximately 110 °C for toluene) for several hours. The progress of the isomerization can be monitored by NMR spectroscopy.

-

After cooling, the solvent can be removed under reduced pressure to yield a mixture enriched in the exo isomer.

-

Separation of the endo and exo isomers can be achieved by column chromatography or fractional crystallization.

Characterization Workflow

A typical workflow for the synthesis and characterization of this compound isomers is as follows:

Caption: Experimental workflow for synthesis and characterization of MNA isomers.

Conclusion

This compound is a versatile chemical with a complex isomeric landscape that dictates its physical and chemical properties. The predominance of the endo isomer under kinetic control and the ability to isomerize to the more stable exo form provide avenues for tailoring the properties of resulting polymers. A comprehensive understanding of the molecular structures of these isomers, coupled with robust analytical techniques such as NMR and IR spectroscopy, is crucial for researchers and professionals in the fields of polymer chemistry and materials science. This guide provides a foundational understanding to aid in the synthesis, characterization, and application of this compound.

References

- 1. This compound | C10H10O3 | CID 32802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemconnections.org [chemconnections.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. hpst.cz [hpst.cz]

- 6. 1,2,3,6-tetrahydromethyl-3,6-methanophthalic anhydride [webbook.nist.gov]

- 7. Methyl-5-norbornene-2,3-dicarboxylic anhydride(25134-21-8) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Liquid Methyl Nadic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl Nadic Anhydride (B1165640) (MNA) in its liquid form. MNA, also known as Methyl-5-norbornene-2,3-dicarboxylic anhydride, is a crucial component in various industrial applications, most notably as a curing agent or hardener for epoxy resins.[1][2] Its physical characteristics are paramount in determining its handling, processing, and performance in final formulations. This document compiles quantitative data, details the experimental methodologies for their measurement, and illustrates a key chemical pathway involving MNA.

Core Physical Properties of Methyl Nadic Anhydride

The following table summarizes the key physical properties of liquid this compound, collating data from various technical sources. These parameters are critical for storage, handling, and formulation development.

| Property | Value | Conditions |

| Appearance | Colorless to light-yellow, viscous, oily liquid | Ambient |

| Molecular Weight | 178.18 g/mol | |

| Density / Specific Gravity | 1.200 - 1.250 g/cm³ | @ 20°C |

| 1.232 g/mL | @ 25°C[3][4][5] | |

| 1.245 - 1.247 | @ 20°C or 25°C[6][7] | |

| Viscosity | 175 - 225 cP (mPa·s) | @ 25°C[6][8] |

| 200 - 300 mPa·s | @ 25°C[2][7] | |

| < 300 cP | @ 25°C[9] | |

| Refractive Index | 1.500 - 1.506 | @ 20°C/D[8][10] |

| 1.503 - 1.508 | @ 20°C or 25°C[2][6] | |

| 1.506 | @ 20°C/D (lit.)[3][4][5] | |

| Boiling Point | 290 - 295 °C | @ atmospheric pressure[2] |

| 274.6 °C | @ 101.3 kPa[7] | |

| 140 °C | @ 10 mmHg[9][11][12] | |

| 132 °C | @ 2 mmHg[9] | |

| 115 °C | @ 10 mmHg[6] | |

| Flash Point | 135 °C | Cleveland Open Cup[4][6][9] |

| 140.7 °C | Open Cup[7] | |

| 110 °C | ||

| Vapor Pressure | 0.1 mmHg | |

| 0.956 Pa | @ 25 °C[7] | |

| 5 mmHg | @ 120°C[4][5][9] | |

| Solubility | Miscible with acetone, benzene, naphtha, and xylene.[3][6][8][10] Reacts with water.[10][13] | |

| Freezing Point | ≤ -15°C |

Experimental Protocols

The accurate determination of the physical properties listed above relies on standardized experimental protocols. Below are detailed methodologies for several key measurements, referencing established standards.

Viscosity Measurement (Rotational Viscometry)

The viscosity of liquid MNA is typically determined using a rotational viscometer, such as a Brookfield viscometer, which measures the torque required to rotate a spindle immersed in the fluid.[9]

-

Principle: The instrument measures the viscous drag of the fluid against a rotating spindle. The torque required to rotate the spindle at a constant speed is proportional to the viscosity of the fluid.[9]

-

Apparatus: Brookfield DV-E Viscometer (or equivalent), appropriate spindle (e.g., RV series), temperature-controlled water bath.

-

Procedure:

-

The viscometer is calibrated according to the manufacturer's instructions.

-

The MNA sample is placed in a container and allowed to equilibrate to the specified temperature (e.g., 25°C) in the water bath.

-

An appropriate spindle is selected and attached to the viscometer, ensuring it does not touch the sides or bottom of the container.

-

The spindle is immersed in the liquid MNA up to the specified immersion mark.

-

The motor is turned on at a selected speed. The speed should be chosen to give a torque reading between 10% and 100% of the full-scale range for optimal accuracy.

-

The reading is allowed to stabilize before the viscosity value (in cP or mPa·s) and the torque percentage are recorded.[9]

-

Density and Specific Gravity Measurement

The density of MNA can be accurately measured using a digital density meter, following a method like ASTM D4052.[6][13]

-

Principle: This method utilizes an oscillating U-tube.[13] A small volume of the liquid sample is introduced into the tube. The change in the oscillating frequency of the tube caused by the mass of the sample is used to calculate the density.

-

Apparatus: Digital Density Meter, temperature-controlled cell, syringes for sample injection.

-

Procedure:

-

The instrument is calibrated using dry air and distilled water at the test temperature (e.g., 20°C).

-

The sample cell is rinsed with a solvent (e.g., acetone) and dried completely.

-

Approximately 1-2 mL of the MNA sample is injected into the sample cell, ensuring no air bubbles are present. The absence of bubbles is critical for accuracy.

-

The sample is allowed to thermally equilibrate within the instrument's cell.

-

The instrument measures the oscillation period and calculates the density, which is then displayed. The result is reported in g/mL or g/cm³ at the specified temperature.

-

Boiling Point Determination

The boiling point at atmospheric pressure can be determined using a method analogous to ASTM D1120 for engine coolants, which measures the equilibrium boiling point.[2]

-

Principle: The sample is boiled under equilibrium conditions at atmospheric pressure.[2] The temperature of the vapor-liquid equilibrium is measured and corrected for barometric pressure.

-

Apparatus: A 100-mL round-bottom flask with a side arm, a water-cooled reflux condenser, a calibrated thermometer or thermocouple, boiling chips, and a heating mantle.

-

Procedure:

-

Sixty milliliters of the MNA sample are placed into the flask along with a few boiling chips.

-

The thermometer is positioned so that its bulb is centered in the flask, just above the liquid surface.

-

The condenser is attached to the flask, and cooling water is circulated.

-

The sample is heated gently. The heat is adjusted to maintain a steady reflux rate.

-

The temperature is recorded when it becomes constant for a period of time, indicating that equilibrium has been reached.

-

The observed boiling point is corrected to standard atmospheric pressure (101.3 kPa).

-

Refractive Index Measurement

The refractive index is determined using a refractometer, such as an Abbe refractometer, following procedures similar to ASTM D1218.[7][11][14]

-

Principle: Refractive index measures how much the path of light is bent, or refracted, when it enters a material. This property is measured by placing a drop of the sample between two prisms.

-

Apparatus: Abbe-type refractometer with a light source (typically a sodium D-line lamp, 589 nm) and a temperature-controlled prism assembly.

-

Procedure:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index.

-

The prism temperature is set to the desired value (e.g., 20°C) and allowed to stabilize.

-

A few drops of the MNA sample are placed on the surface of the lower prism.

-

The prisms are closed and locked. The sample should form a thin, uniform film.

-

The light source is positioned, and the user looks through the eyepiece, adjusting the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Flash Point Measurement

The flash point is determined using the Cleveland Open Cup (COC) method as specified in ASTM D92.[10][15]

-

Principle: The flash point is the lowest temperature at which a substance's vapors will ignite when exposed to an open flame.[16] The sample is heated at a controlled rate in an open brass cup, and a small test flame is passed over the surface at regular intervals.[15]

-

Apparatus: Cleveland Open Cup apparatus, including a brass test cup, heating plate with a variable controller, test flame applicator, and a high-temperature thermometer.

-

Procedure:

-

The test cup is filled with the MNA sample to the filling mark.

-

The thermometer is suspended in the specified position.

-

The sample is heated at a prescribed, steady rate.

-

At specified temperature intervals, the test flame is passed across the center of the cup.

-

The temperature at which a distinct flash is observed on the surface of the liquid is recorded as the flash point.[17]

-

Logical Relationships and Pathways

This compound is primarily used as a hardener for epoxy resins. The curing process involves a series of chemical reactions that create a highly cross-linked, durable polymer network. The diagram below illustrates the catalyzed curing mechanism of an epoxy resin with MNA.

Caption: Catalyzed curing mechanism of epoxy resin with this compound.

The process is typically initiated by a catalyst, such as a tertiary amine, which facilitates the opening of the anhydride ring by a hydroxyl group. This forms a carboxylate anion. This anion then attacks an epoxy (oxirane) ring, opening it and forming an alkoxide anion and an ester linkage. The alkoxide anion is highly reactive and proceeds to attack another anhydride molecule, regenerating the carboxylate anion and continuing the polymerization chain reaction. This cascade of reactions results in a rigid, three-dimensional polyester network.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. store.astm.org [store.astm.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 5. shxf17.com [shxf17.com]

- 6. store.astm.org [store.astm.org]

- 7. img.antpedia.com [img.antpedia.com]

- 8. store.astm.org [store.astm.org]

- 9. martests.com [martests.com]

- 10. store.astm.org [store.astm.org]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. ASTM D4052 - eralytics [eralytics.com]

- 14. petrolube.com [petrolube.com]

- 15. ASTM D92 Flash Point Testing | Cleveland Open Cup Tester – Pentyl Labs - Pentyl Labs [pentyllabs.com]

- 16. petrolube.com [petrolube.com]

- 17. precisionlubrication.com [precisionlubrication.com]

A Technical Guide to the Solubility of Methyl Nadic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Methyl Nadic Anhydride (B1165640) (MNA) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize MNA in their applications.

Introduction to Methyl Nadic Anhydride

This compound, also known as Methyl-5-norbornene-2,3-dicarboxylic anhydride, is a cycloaliphatic anhydride widely used as a curing agent for epoxy resins.[1][2] Its molecular structure, featuring a strained bicyclic ring, imparts unique properties to the cured resins, including high thermal stability, excellent electrical insulation, and good mechanical strength. Understanding its solubility in different organic solvents is critical for formulating homogeneous reaction mixtures, ensuring consistent curing processes, and for purification and handling procedures.

Qualitative and Quantitative Solubility Data

This compound is a liquid at room temperature and is generally characterized by its high solubility in a range of common organic solvents.[3] While precise quantitative data at various temperatures is not extensively available in published literature, qualitative assessments consistently indicate high miscibility with many organic compounds.[1][3][4][5][6]

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Ketones | Acetone | Miscible in all proportions | [1][4][5][6] |

| Aromatic Hydrocarbons | Benzene | Miscible in all proportions | [1][4] |

| Toluene | Soluble | [5] | |

| Xylene | Miscible in all proportions | [1][4] | |

| Aliphatic Hydrocarbons | Naphtha | Miscible in all proportions | [1][4] |

| Esters | Ethyl Acetate | Soluble | [3] |

| Chlorinated Solvents | Chloroform | Soluble | [3] |

| Water | Reacts | [3][5] |

Note: "Miscible in all proportions" implies that the two substances can be mixed in any ratio to form a homogeneous solution.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments that can be employed to quantitatively determine the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solute in a solvent by measuring the mass of the solute dissolved in a saturated solution.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor connected to a circulating water bath).

-

Agitate the mixture using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The temperature should be maintained at the desired value (e.g., 25 °C, 40 °C, etc.).

-

After stirring, allow the solution to settle for several hours to let any undissolved MNA separate.

-

-

Sample Withdrawal and Weighing:

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear, supernatant saturated solution using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish or beaker.

-

Weigh the dish with the solution to determine the mass of the saturated solution.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a fume hood and evaporate the solvent. The evaporation can be facilitated by a gentle stream of nitrogen or by using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

-

Drying and Final Weighing:

-

Once the solvent is completely removed, place the dish containing the MNA residue in a vacuum oven at a temperature below the decomposition point of MNA to remove any residual solvent.

-

Dry to a constant weight, cooling the dish in a desiccator before each weighing.

-

-

Calculation of Solubility:

-

The mass of the dissolved MNA is the difference between the final weight of the dish with the residue and the initial tare weight of the dish.

-

The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved MNA.

-

Solubility can then be expressed in various units, such as grams of MNA per 100 grams of solvent, or grams of MNA per 100 mL of solvent.

-

UV-Vis Spectroscopic Method

This method is applicable if this compound exhibits significant absorbance in the UV-Vis region and the chosen solvent is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of MNA in the solvent at a constant temperature as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Preparation and Analysis:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution.

-

Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the absorbance of the diluted solution and the equation of the calibration curve, determine the concentration of MNA in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in mol/L or g/L.

-

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound demonstrates high solubility in a variety of common organic solvents, a critical property for its widespread use as an epoxy curing agent. This guide provides a summary of its qualitative solubility and outlines detailed experimental protocols for quantitative determination. The provided workflow and methodologies offer a solid foundation for researchers to accurately characterize the solubility of this compound in their specific systems, leading to optimized formulations and improved product performance.

References

A Comprehensive Technical Guide to Methyl Nadic Anhydride for Researchers and Drug Development Professionals

Introduction: Methyl nadic anhydride (B1165640) (MNA) is a cycloaliphatic anhydride widely utilized as a hardener or curing agent for epoxy resins. Its unique chemical structure imparts desirable properties to cured polymer systems, including high thermal stability, excellent mechanical strength, and superior electrical insulation. While primarily known for its applications in industrial materials, the reactivity of the anhydride group also presents opportunities for its use in the synthesis of functionalized polymers for biomedical applications, including drug delivery systems. This guide provides an in-depth overview of Methyl nadic anhydride, encompassing its chemical identity, physicochemical properties, synthesis, and relevant experimental protocols for its application, with a particular focus on its relevance to researchers in materials science and drug development.

Chemical Identity

CAS Number: 25134-21-8[1]

Synonyms:

-

Nadic methyl anhydride[2]

-

Methendic anhydride[2]

-

XMNA[2]

-

NMA[2]

-

4-methyl-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione[2]

-

Kayahard MCD[2]

-

Epicure NMA[2]

-

Hardener HY906[2]

-

Methylendic anhydride[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Specific Gravity @ 25°C | 1.245 | [3] |

| Viscosity @ 25°C | 175-225 cP | [3] |

| Boiling Point | 213°C (115°C @ 10 mm Hg) | [3] |

| Flash Point (Cleveland open cup) | 135°C | [3] |

| Refractive Index (n) | 1.503-1.506 | [3] |

| Solubility | Miscible with acetone, benzene, naphtha, and xylene | [3] |

Applications in Polymer Chemistry and Relevance to Drug Development

This compound is a crucial component in the formulation of high-performance epoxy resins. When used as a curing agent, it reacts with the epoxy groups to form a highly cross-linked, three-dimensional polymer network. This network structure is responsible for the exceptional thermal and mechanical properties of the cured material.[4]

For drug development professionals, the relevance of MNA lies in its potential for creating specialized polymers for drug delivery. The anhydride functionality can be reacted with molecules containing nucleophilic groups, such as amines or hydroxyls, to form covalent conjugates. This allows for the tethering of therapeutic agents to a polymer backbone, potentially leading to controlled release formulations. Furthermore, copolymers of maleic anhydride have been investigated for their bioactivity and use in drug-polymer conjugates and other pharmaceutical formulations.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Diels-Alder reaction between methylcyclopentadiene (B1197316) and maleic anhydride. A generalized laboratory-scale procedure is outlined below.

Materials:

-

Methylcyclopentadiene

-

Maleic anhydride

-

Toluene (or other suitable solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

In a reaction flask, dissolve maleic anhydride in toluene.

-

Slowly add methylcyclopentadiene to the solution while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation.

A patent describes a method for preparing 4-methyl nadic anhydride by reacting 4-methyl-1,2,3,6-tetrahydrophthalic anhydride with a dehydrogenation reagent like trichloroisocyanuric acid.[5] The reaction is carried out in a solvent such as N,N-dimethylformamide at a temperature between 80°C and 90°C.[5] The final product is purified by high vacuum distillation.[5]

Curing of Epoxy Resin with this compound

This protocol describes a general procedure for the curing of a bisphenol A-based epoxy resin using MNA as the hardener.

Materials:

-

Bisphenol A epoxy resin (e.g., EPON 828)

-

This compound (MNA)

-

Accelerator (e.g., benzyldimethylamine - BDMA)

-

Mixing container

-

Vacuum oven

-

Molds for casting

Procedure:

-

Preheat the epoxy resin to approximately 60°C to reduce its viscosity.

-

In a mixing container, combine the desired amount of epoxy resin and MNA. The ratio of MNA to epoxy resin is typically expressed in parts per hundred of resin (phr) and is calculated based on the epoxide equivalent weight of the resin and the anhydride equivalent weight of MNA. For MNA, the anhydride equivalent weight is equal to its molecular weight (178.2).[3]

-

Thoroughly mix the resin and anhydride until a homogeneous mixture is obtained.

-

Add the accelerator to the mixture. A typical concentration for BDMA is 1 phr.

-

Continue mixing until the accelerator is completely dissolved and the mixture is uniform.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the degassed mixture into preheated molds.

-

Cure the mixture in an oven. A typical curing cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature. For example, cure at 120°C for 2 hours, followed by a post-cure at 150°C for 4 hours. The curing cycle has a significant impact on the final properties of the cured resin.[4]

Synthesis of a Starch-Grafted this compound Copolymer for Drug Delivery

This protocol is based on a study demonstrating the use of MNA to create a drug-carrying copolymer.

Materials:

-

Starch

-

Acetone

-

Ceric ammonium (B1175870) nitrate (B79036) (CAN)

-

This compound (MNA)

-

Dioxane

-

N,N-Dimethylformamide (DMF)

-

Polymerization bottle

-

Water bath

Procedure: Part A: Preparation of starch-grafted this compound (M1)

-

Dissolve 3.0 g (0.018 mole) of starch in 25 ml of acetone.

-

Add a catalytic amount of ceric ammonium nitrate (CAN) solution.

-

To this mixture, add 3.0 g (0.016 mole) of this compound (MNA).

-

Transfer the mixture to a polymerization bottle and heat in a water bath at 60°C for 30 minutes.[6]

-

A green-colored product (M1) will be formed.[6]

Part B: Substitution of M1 with Amoxicillin (M1A)

-

Disperse 0.60 g (0.0017 mole) of the starch-g-methyl nadic anhydride (M1) in 5 ml of acetone.

-

In a separate container, dissolve 0.60 g (0.0016 mole) of amoxicillin in 5 ml of dioxane.

-

Add the amoxicillin solution to the M1 dispersion.

-

Add 0.5 ml of DMF to the mixture.

-

The mixture is then processed to obtain the final drug-copolymer conjugate (M1A).[6]

Visualizations

Below are diagrams representing some of the processes described in this guide.

Caption: Synthesis of this compound via Diels-Alder Reaction.

Caption: Experimental Workflow for Curing Epoxy Resin with MNA.

Caption: Synthesis of a Starch-g-MNA-Amoxicillin Drug Copolymer.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H10O3 | CID 32802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Nadic methyl anhydride | 25134-21-8 [smolecule.com]

- 4. tri-iso.com [tri-iso.com]

- 5. CN102558118B - Method for preparing 4-methyl nadic anhydride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methyl Nadic Anhydride: A Comprehensive Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the most up-to-date Safety Data Sheet (SDS) for Methyl Nadic Anhydride (B1165640) and follow all applicable safety regulations and guidelines from your institution and regulatory bodies.

Introduction

Methyl Nadic Anhydride (MNA), also known as Methyl-5-norbornene-2,3-dicarboxylic anhydride, is a widely used chemical intermediate, primarily valued as a curing agent for epoxy resins in electrical and electronic components due to the excellent thermal and mechanical properties it imparts.[1] It also finds application in the synthesis of polyesters, alkyd resins, and plasticizers.[1] While its utility is significant, a thorough understanding of its health and safety profile is paramount for professionals who handle this substance. This guide provides an in-depth overview of the toxicological properties, safety precautions, and emergency procedures associated with this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. These properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.19 g/mol | [1] |

| CAS Number | 25134-21-8 | [2] |

| Appearance | Colorless to pale yellow viscous liquid | [1] |

| Boiling Point | 140 °C at 10 mmHg | [3] |

| Flash Point | 135 °C (275 °F) | [4] |

| Density | 1.232 g/cm³ | [3] |

| Vapor Pressure | 0.1 mmHg | [1] |

| Solubility | Miscible with acetone, benzene, naphtha, and xylene. Insoluble in water. | [1][5] |

Toxicological Information

This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment. The primary routes of exposure are inhalation, skin contact, and eye contact.

Acute Toxicity

The acute toxicity values for this compound are summarized in the table below.

| Route | Species | Value | Classification | References |

| Oral | Rat | LD50: 914 mg/kg | Harmful if swallowed | [4] |

| Inhalation (aerosol) | Rat | LCLo: 750 mg/m³/4h | Toxic if inhaled | [1] |

| Dermal | Rat | LD50: 4,290 mg/kg | Not Classified | [6] |

Skin and Eye Irritation/Corrosion

This compound is a significant irritant to the skin and eyes.[6] Direct contact can cause skin irritation, and in some cases, severe skin burns and eye damage.[2]

Sensitization

A primary health concern associated with this compound is its potential to cause sensitization.

-

Respiratory Sensitization: Inhalation of MNA vapors or aerosols may cause allergy or asthma-like symptoms or breathing difficulties.[2] It is classified as a respiratory sensitizer.[1]

-

Skin Sensitization: Repeated skin contact may lead to an allergic skin reaction (allergic contact dermatitis).[2]

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

-

Principle: This method uses a stepwise procedure with a small number of animals per step to determine the acute oral toxicity of a substance. The outcome allows for classification of the substance into a toxicity class.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The substance is administered by gavage to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The number of animals that die or show signs of toxicity determines the next step:

-

If no or one animal dies, the next higher dose is administered to a new group of animals.

-

If two or three animals die, the test is stopped, and the substance is classified based on that dose level.

-

-

-

Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Principle: This guideline provides a method to assess the short-term toxic effects of a substance applied to the skin.

-

Test Animals: Adult rats, rabbits, or guinea pigs are used. The skin should be healthy and intact.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape to hold the substance in contact with the skin.

-

The exposure duration is typically 24 hours.

-

At the end of the exposure period, residual test substance is removed.

-

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Principle: This guideline describes methods for determining the toxicity of a substance when inhaled for a short duration.

-

Test Animals: Young adult rats are the preferred species.

-

Procedure:

-

Animals are placed in an inhalation chamber.

-

The test substance is generated as a gas, vapor, or aerosol at a specified concentration.

-

The exposure duration is typically 4 hours.

-

-

Observations: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days. Observations include changes in the skin, fur, eyes, and respiratory patterns. Body weights are recorded, and a gross necropsy is performed.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

The test substance is applied to a small patch of skin (approximately 6 cm²).

-

The treated area is covered with a gauze patch.

-

The exposure duration is typically 4 hours.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reversibility of any lesions is observed for up to 14 days.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: This test assesses the potential of a substance to cause damage to the eye.

-

Test Animals: Albino rabbits are used.

-

Procedure:

-

A single dose of the test substance is applied into one of the eyes of the experimental animal. The other eye remains untreated and serves as a control.

-

The eyes are not washed after instillation.

-

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for the severity of any lesions. The reversibility of lesions is observed for up to 21 days.

Signaling Pathways in Chemical Sensitization

While specific signaling pathways for this compound have not been fully elucidated in publicly available literature, the general mechanisms of chemical-induced skin and respiratory sensitization are understood to involve the following key events. As an anhydride, MNA is a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

Skin Sensitization Workflow

The process of skin sensitization by a chemical hapten like this compound is a complex immunological cascade. It begins with the penetration of the chemical into the skin, followed by its binding to skin proteins to form an immunogenic complex. This complex is then recognized by antigen-presenting cells, leading to the activation of T-cells and the establishment of an allergic memory. Subsequent exposure to the same chemical triggers a more rapid and robust inflammatory response, manifesting as allergic contact dermatitis.

Inflammatory Signaling in Keratinocytes

Upon exposure to irritant chemicals, keratinocytes (the primary cells of the epidermis) can initiate an inflammatory response through the activation of intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Chemical stressors can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, an inhibitor of NF-κB. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and chemokines.

Respiratory Sensitization and Th2 Response

Inhalation of chemical sensitizers like this compound can lead to respiratory sensitization, a process that is often characterized by a T-helper 2 (Th2) dominant immune response. Following uptake by antigen-presenting cells (APCs) such as dendritic cells in the respiratory tract, the hapten-protein complex is presented to naive T-cells. In susceptible individuals, this leads to the differentiation of naive T-cells into Th2 cells. Th2 cells produce a characteristic set of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). IL-4 is crucial for promoting B-cells to switch to producing IgE antibodies. These IgE antibodies then bind to mast cells. Upon re-exposure, the allergen cross-links the IgE on mast cells, leading to degranulation and the release of inflammatory mediators like histamine, causing the symptoms of allergic asthma.

Fire and Explosion Hazard Data

This compound is combustible but must be preheated before ignition can occur.[4]

| Property | Value | References |

| Flash Point | 135 °C (275 °F) | [4] |

| Autoignition Temperature | Not available | |

| Flammability Limits | Not available | |

| Suitable Extinguishing Media | Water spray, carbon dioxide, alcohol-resistant foam | [4] |

| Unsuitable Extinguishing Media | Heavy water stream | [4] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [4] |

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing. Use a water spray to cool fire-exposed containers.[4]

Reactivity Data

| Property | Description | References |

| Chemical Stability | Stable under normal conditions. | [3] |

| Incompatible Materials | Strong acids, strong bases, oxidizing agents, water. | [3] |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion. | [3] |

| Hazardous Polymerization | Will not occur. | [6] |

| Conditions to Avoid | Ignition sources, excess heat, and moisture. | [3] |

First Aid Measures

Immediate medical attention is required in case of exposure.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber), and impervious protective clothing, including boots, apron, or coveralls, as appropriate, to prevent skin contact.[5]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is required. The type of respirator will depend on the airborne concentration of the substance.[5]

-

General Hygiene: A safety shower and eyewash station should be readily available in the immediate work area. Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[5]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed when not in use. Protect from moisture.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ventilate the area of the spill.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[3]

Disposal Considerations

Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

This comprehensive guide provides essential health and safety information for the handling and use of this compound. By adhering to these guidelines and maintaining a strong safety culture, researchers, scientists, and drug development professionals can minimize the risks associated with this valuable chemical.

References

The Diels-Alder Reaction of Methylcyclopentadiene and Maleic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the formation of cyclic compounds. This guide delves into the specific [4+2] cycloaddition reaction between methylcyclopentadiene (B1197316) and maleic anhydride (B1165640). This reaction is of significant academic and practical interest due to the formation of multiple isomeric products and the stereochemical principles it exemplifies. This document provides a detailed overview of the reaction mechanism, including the formation of endo and exo adducts, comprehensive experimental protocols for synthesis and characterization, and a compilation of relevant quantitative data. Furthermore, visual representations of the reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the process.

Introduction

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring.[1][2] The reaction of methylcyclopentadiene with maleic anhydride is a classic example used to illustrate fundamental concepts such as stereoselectivity and kinetic versus thermodynamic control.[3][4] Methylcyclopentadiene, which exists as a mixture of isomers (1-methylcyclopentadiene and 2-methylcyclopentadiene), is generated by the thermal cracking of its dimer.[5] This isomeric mixture then reacts with the dienophile, maleic anhydride, to yield a complex mixture of Diels-Alder adducts.[5][6] The stereochemistry of the resulting bicyclic products, specifically the formation of endo and exo isomers, is a key feature of this reaction.[7][8] The endo product is typically favored under kinetic control due to secondary orbital interactions, even though the exo product is often the more thermodynamically stable isomer.[2][3]

Reaction Mechanism and Stereochemistry

The reaction proceeds through a cyclic transition state, leading to the formation of a substituted norbornene anhydride. Due to the unsymmetrical nature of methylcyclopentadiene, its reaction with maleic anhydride can result in four possible isomeric products (two pairs of enantiomers), assuming the reaction is performed under kinetic control which favors the endo adducts.[5][6]

The preference for the endo product at lower temperatures is attributed to stabilizing secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state.[3][7] At higher temperatures, the reversible nature of the Diels-Alder reaction allows for the formation of the more thermodynamically stable exo product.[4]

Experimental Protocols

Thermal Cracking of Methylcyclopentadiene Dimer

Commercially available methylcyclopentadiene is typically in its dimer form and must be "cracked" back to the monomer before use.[5]

Procedure:

-

Set up a fractional distillation apparatus.[9]

-

Heat paraffin (B1166041) oil in the distillation flask to approximately 270°C.[5]

-

Add the methylcyclopentadiene dimer dropwise to the hot paraffin oil.[5]

-

Maintain the temperature at the top of the Vigreux column between 65-72°C.[5]

-

Collect the monomeric methylcyclopentadiene distillate in a receiving flask cooled in an ice bath.[5] The collected monomer will be a mixture of isomers.[5]

Diels-Alder Reaction of Methylcyclopentadiene with Maleic Anhydride

This reaction is highly exothermic and requires careful temperature control to favor the formation of the kinetic endo product.[5]

Procedure:

-

Place finely ground maleic anhydride (1.0 g, 10 mmol) in a centrifuge tube and cool it in an ice bath.[5]

-

Slowly add freshly cracked methylcyclopentadiene (2 ml) to the cooled maleic anhydride. A 1:2 ratio of maleic anhydride to methylcyclopentadiene (m/v) is recommended.[5]

-

The reaction mixture should be sporadically vortexed to aid in the dissolution of the maleic anhydride.[5]

-

Once the maleic anhydride has completely dissolved, allow the reaction to proceed on ice for an additional 30 minutes.[5]

-

Purify the product by adding pentane (B18724) (3 x 5 mL) to the reaction tube, vortexing, and then removing the pentane layer, which contains unreacted methylcyclopentadiene.[5]

-

Dry the final product under a stream of nitrogen to remove any residual pentane.[5]

Quantitative Data

The reaction of methylcyclopentadiene with maleic anhydride yields a mixture of products. The exact composition and yield can be influenced by reaction conditions.

| Parameter | Value/Range | Reference |

| Reactant Ratio | 1:2 (m/v) Maleic Anhydride:Methylcyclopentadiene | [5] |

| Reaction Temperature | 0°C (Ice Bath) for kinetic control | [5] |

| Crude Yield | ~73% (for a derivative) | [5] |

| Melting Point (°C) | endo-adduct: 164-165 | [10] |

| exo-adduct: 140-145 | [10] |

Note: The provided yield is for a derivatized product and should be considered as an estimate for the initial adduct formation.[5]

Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the complex mixture of isomers produced in this reaction.[5][6]

| Technique | Observation | Reference |

| ¹H NMR | Complex spectra with overlapping signals due to the presence of multiple isomers. Specific chemical shifts and coupling constants can be used to distinguish between the different adducts. | [5][6] |

| ¹³C NMR | Provides information on the carbon framework of the products. | [11] |

| 2D NMR (COSY, HSQC, HMBC) | Essential for the unambiguous assignment of protons and carbons in the complex isomeric mixture. | [5][11] |

| NOESY | Used to confirm the endo and exo stereochemistry of the adducts by observing through-space correlations between specific protons. | [11][12] |

Conclusion

The Diels-Alder reaction between methylcyclopentadiene and maleic anhydride is a rich and illustrative example of cycloaddition chemistry. It provides a platform for studying concepts of stereoselectivity, kinetic and thermodynamic control, and advanced techniques for the characterization of complex product mixtures. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working in the field of organic synthesis and drug development. A thorough understanding of this reaction's principles can be instrumental in the design and execution of more complex synthetic strategies.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. chemconnections.org [chemconnections.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]

- 6. summit.sfu.ca [summit.sfu.ca]

- 7. chemtube3d.com [chemtube3d.com]